3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile
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Overview
Description
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile is a chemical compound characterized by the presence of an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to a propanenitrile group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile typically involves the iodination of a bicyclo[1.1.1]pentane precursor followed by the introduction of the propanenitrile group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a nitrile-containing reagent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and nitrile introduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amines.
Oxidation: Formation of oxides or other oxidized products.
Scientific Research Applications
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile is unique due to its specific combination of the bicyclo[1.1.1]pentane ring, iodine atom, and propanenitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H10IN |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanenitrile |
InChI |
InChI=1S/C8H10IN/c9-8-4-7(5-8,6-8)2-1-3-10/h1-2,4-6H2 |
InChI Key |
LJTJZNKKZKRLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCC#N |
Origin of Product |
United States |
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